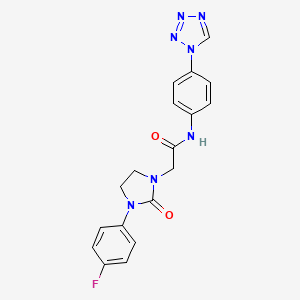![molecular formula C20H21N5O B2914207 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034333-55-4](/img/structure/B2914207.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a synthetic chemical compound with a unique structure combining a cyclopropyl group, dihydropyrazolo ring, and pyrazinyl and methanone moieties. It's notable for its complex structure, making it a subject of interest in various fields of chemical research and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis begins with the formation of the dihydropyrazolo[1,5-a]pyrazine ring system through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine derivatives.
Cyclopropyl Introduction: : Introduction of the cyclopropyl group typically involves cyclopropanation reactions, which can be achieved using reagents like diazomethane under acidic conditions.
Methanone Integration: : Incorporating the methanone structure can be accomplished via Friedel-Crafts acylation reactions, where aromatic rings react with acyl chlorides in the presence of Lewis acids like aluminum chloride.
Industrial Production Methods:
Industrial production leverages large-scale chemical synthesis techniques such as:
Catalytic Processes: : Use of catalysts to increase the efficiency and yield of the reactions, often employing high-pressure and high-temperature conditions.
Continuous Flow Chemistry: : This modern approach allows for the ongoing synthesis of the compound, ensuring consistent product quality and minimizing downtime.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation, potentially altering its functional groups and increasing its reactivity.
Reduction: : Reductive reactions might simplify the compound’s structure, often converting carbonyl groups into alcohols.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other functional groups, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Substituents: : Halides or amines under appropriate conditions (e.g., heat, catalysts).
Major Products:
Oxidized Derivatives: : Altered forms with increased polarity.
Reduced Forms: : Simplified structures with alcohol or alkane functionalities.
Substituted Variants: : New compounds with modified physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
The compound's unique structure and reactivity make it useful in various research fields:
Chemistry: : Studying its reactions provides insights into synthetic methodologies and reaction mechanisms.
Medicine: : As a scaffold for drug development, potentially yielding new therapeutics.
Industry: : Used in the synthesis of complex organic molecules for materials science and other applications.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. While the exact mechanism can vary, generally:
Molecular Targets: : Includes enzymes or receptors in biological systems.
Pathways Involved: : Could involve inhibition or activation of biochemical pathways, leading to therapeutic or physiological effects.
Vergleich Mit ähnlichen Verbindungen
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)benzamide
1-methyl-3-phenyl-1H-pyrazole
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-19(12-18(21-23)14-5-3-2-4-6-14)20(26)24-9-10-25-16(13-24)11-17(22-25)15-7-8-15/h2-6,11-12,15H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAHORVFJFHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate](/img/structure/B2914124.png)



![1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2914132.png)




![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)


